5-Bromo-2-(difluoromethoxy)-4-methylpyridine
Overview
Description
5-Bromo-2-(difluoromethoxy)-4-methylpyridine is a chemical compound with the molecular formula C7H6BrF2NO It is a pyridine derivative, characterized by the presence of bromine, difluoromethoxy, and methyl groups attached to the pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-2-(difluoromethoxy)-4-methylpyridine typically involves the bromination of 2-(difluoromethoxy)-4-methylpyridine. The reaction is carried out under controlled conditions to ensure selective bromination at the desired position on the pyridine ring. Common reagents used in this process include bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent such as dichloromethane or acetonitrile .
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination reactions using automated reactors to ensure consistent quality and yield. The process parameters, such as temperature, reaction time, and reagent concentrations, are optimized to achieve high efficiency and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
5-Bromo-2-(difluoromethoxy)-4-methylpyridine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the functional groups.
Coupling Reactions: It can undergo coupling reactions with other aromatic compounds, facilitated by palladium-catalyzed cross-coupling reactions.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium methoxide, potassium tert-butoxide, and other strong nucleophiles.
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Coupling Reactions: Palladium catalysts, such as Pd(PPh3)4, in the presence of bases like potassium carbonate, are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium methoxide can yield 2-(difluoromethoxy)-4-methylpyridine derivatives .
Scientific Research Applications
5-Bromo-2-(difluoromethoxy)-4-methylpyridine has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of agrochemicals, dyes, and other industrial products.
Mechanism of Action
The mechanism of action of 5-Bromo-2-(difluoromethoxy)-4-methylpyridine involves its interaction with specific molecular targets. The bromine and difluoromethoxy groups play a crucial role in its reactivity and binding affinity to these targets. The pathways involved may include inhibition or activation of enzymes, modulation of receptor activity, or interaction with nucleic acids .
Comparison with Similar Compounds
Similar Compounds
5-Bromo-2-(difluoromethoxy)pyridine: Similar in structure but lacks the methyl group.
2-(Difluoromethoxy)-4-methylpyridine: Similar but lacks the bromine atom.
5-Bromo-2-(trifluoromethoxy)-4-methylpyridine: Similar but with a trifluoromethoxy group instead of difluoromethoxy.
Uniqueness
5-Bromo-2-(difluoromethoxy)-4-methylpyridine is unique due to the combination of bromine, difluoromethoxy, and methyl groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable for specific applications where these properties are desired .
Properties
IUPAC Name |
5-bromo-2-(difluoromethoxy)-4-methylpyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6BrF2NO/c1-4-2-6(12-7(9)10)11-3-5(4)8/h2-3,7H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YCSJOPXOJJNAGG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC=C1Br)OC(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6BrF2NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.03 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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